molecular formula C16H20N2O2 B14665201 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone CAS No. 39630-00-7

1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone

Katalognummer: B14665201
CAS-Nummer: 39630-00-7
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: ZSZFCRWSBVMRIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the pyrrolidinone ring and a piperidinocarbonyl group at the fourth position. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-2-pyrrolidinone with piperidine and a suitable carbonyl source under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone can be compared with other similar compounds, such as:

    1-Phenyl-2-pyrrolidinone: This compound lacks the piperidinocarbonyl group and has different biological activities.

    4-Phenylpyrrolidin-2-one: Similar in structure but with variations in the substitution pattern, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

39630-00-7

Molekularformel

C16H20N2O2

Molekulargewicht

272.34 g/mol

IUPAC-Name

1-phenyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H20N2O2/c19-15-11-13(16(20)17-9-5-2-6-10-17)12-18(15)14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2

InChI-Schlüssel

ZSZFCRWSBVMRIC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.